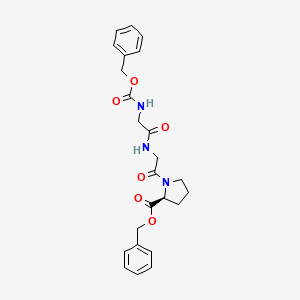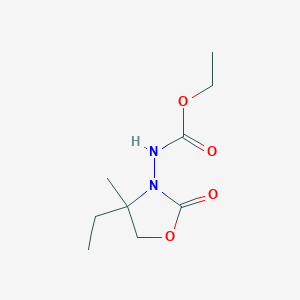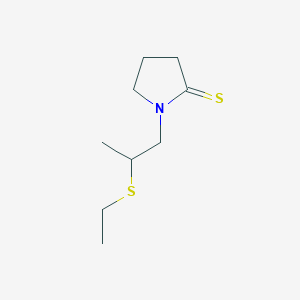
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 1-(2-(Ethylthio)propyl)pyrrolidine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with ethylthiopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the halide, leading to the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ catalysts and specific reaction conditions, such as temperature and pressure, to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Wissenschaftliche Forschungsanwendungen
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(Ethylthio)propyl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity .
Pyrrolidine-2-one: This compound is a lactam and is commonly used in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its ethylthio substituent, which imparts specific chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C9H17NS2 |
|---|---|
Molekulargewicht |
203.4 g/mol |
IUPAC-Name |
1-(2-ethylsulfanylpropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-3-12-8(2)7-10-6-4-5-9(10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NADPSKLUEOXSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)CN1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



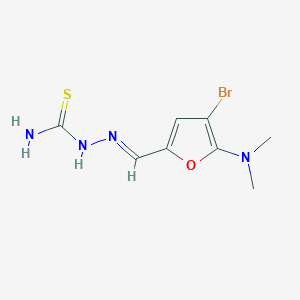
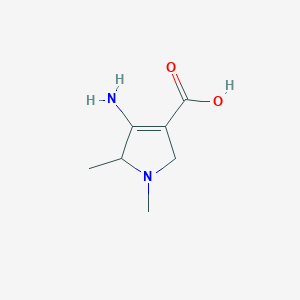
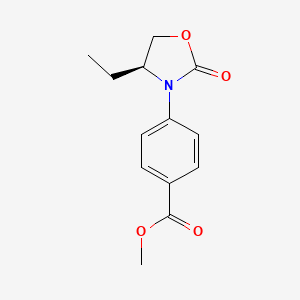
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
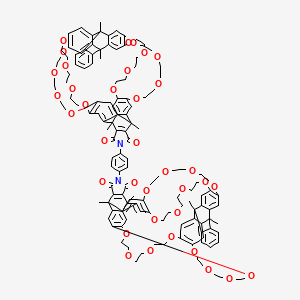
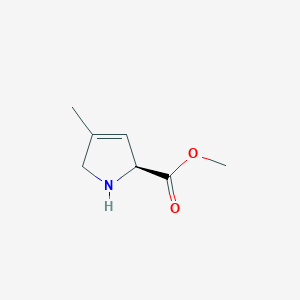
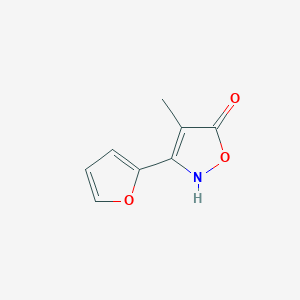
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
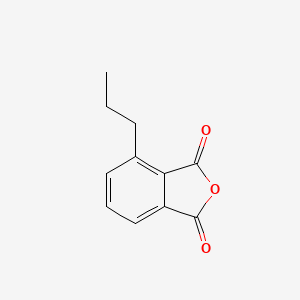
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
